molecular formula C8H12O2 B1531212 4-(Prop-2-yn-1-yl)oxan-4-ol CAS No. 1258641-47-2

4-(Prop-2-yn-1-yl)oxan-4-ol

Cat. No.: B1531212
CAS No.: 1258641-47-2
M. Wt: 140.18 g/mol
InChI Key: IHPXIGYAZFZPPH-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)oxan-4-ol (CAS 1258641-47-2) is a high-purity synthetic building block of interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol, features a tetrahydropyran (oxane) scaffold substituted with a propargyl group and a tertiary alcohol . Its structure incorporates free hydroxyl and terminal alkyne functional groups, making it a versatile intermediate for further synthetic diversification via click chemistry and metal-catalyzed cross-couplings, such as the Sonogashira reaction . The terminal alkyne is a key handle for constructing more complex molecular architectures. Published research highlights the application of this specific compound as a critical intermediate in the synthesis of 6-substituted 3-fluoro-2-pyridinaldoxime scaffolds, which are being investigated for the treatment of conditions such as nerve agent intoxication, Alzheimer's disease, and respiratory failure . While the specific biological mechanism of action of this compound itself is not fully defined, its value lies in its role as a synthetic precursor. Structurally similar alcohols, such as Terpinen-4-ol, are known to exhibit biological activity by disrupting cell membranes and increasing membrane permeability in pathogens, and by modulating targets like acetylcholinesterase and NF-kappa-B in human systems . Researchers can leverage this compound's reactive functional groups to develop novel peptidomimetics, metal-organic frameworks (MOFs), and other advanced materials . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-ynyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-8(9)4-6-10-7-5-8/h1,9H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPXIGYAZFZPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-47-2
Record name 4-(prop-2-yn-1-yl)oxan-4-ol
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Advanced Synthetic Methodologies for 4 Prop 2 Yn 1 Yl Oxan 4 Ol and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies for 4-(prop-2-yn-1-yl)oxan-4-ol primarily involve the introduction of the propargyl group at the C4 position of a suitable oxanone precursor. This approach is advantageous as it utilizes readily available starting materials and well-established reaction protocols.

Alkynylation Reactions at the C4 Position of Oxanones

The most straightforward approach to assembling the this compound scaffold is through the nucleophilic addition of a propargyl equivalent to oxan-4-one (tetrahydro-4H-pyran-4-one). This transformation converts the ketone at the C4 position into the desired tertiary alcohol bearing the propargyl group.

Organometallic reagents, specifically Grignard and organolithium compounds, are powerful nucleophiles capable of efficient addition to ketones. documentsdelivered.com The reaction of a propargyl Grignard reagent, such as propargylmagnesium bromide, with oxan-4-one proceeds via nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to yield this compound. chemspider.com Similarly, propargyl lithium, generated by the deprotonation of propyne (B1212725) with a strong base like n-butyllithium, can be employed for the same transformation. researchgate.net

These reactions are typically performed in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity and minimize side reactions. The choice of the organometallic reagent and reaction conditions can influence the yield and purity of the product.

Table 1: Comparison of Grignard and Organolithium Reagents for Propargylation of Oxan-4-one

Reagent TypePrecursorTypical BaseSolventKey Considerations
Grignard ReagentPropargyl bromideMagnesium metalDiethyl ether, THFFormation can be sensitive to moisture and air.
Organolithium ReagentPropynen-ButyllithiumTHF, HexaneRequires cryogenic temperatures for formation and reaction.

In recent years, catalytic methods for the asymmetric propargylation of ketones have gained significant attention as they offer access to enantioenriched tertiary alcohols. nih.govacs.org These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of analogs of this compound, a chiral Lewis acid or a transition metal complex can be used to catalyze the addition of a propargylating agent to oxan-4-one derivatives. daneshyari.com

For instance, chiral biphenol-catalyzed additions of allenylboronates to ketones have been shown to produce homopropargylic alcohols with high enantioselectivity. nih.govacs.org While not specifically demonstrated on oxan-4-one, this methodology represents a promising avenue for the asymmetric synthesis of this compound analogs. The reaction typically proceeds under mild conditions and offers a high degree of functional group tolerance. nih.gov

Table 2: Overview of Catalytic Propargylation Approaches

Catalyst SystemPropargyl SourceKey AdvantagePotential Application
Chiral Biphenol/Boron ReagentAllenylboronateHigh enantioselectivityAsymmetric synthesis of chiral 4-propargyl-oxan-4-ols
Copper/Chiral LigandPropargyl bromideMild reaction conditionsFunctional group tolerant propargylation

Cyclization Reactions to Form the Oxane Ring System

An alternative to the functionalization of a pre-formed ring is the construction of the oxane ring itself through cyclization reactions. These methods can be designed to incorporate the propargyl group either before or during the ring-forming step.

The Prins reaction, the acid-catalyzed condensation of an alkene with a carbonyl compound, is a powerful tool for the synthesis of tetrahydropyran (B127337) derivatives. daneshyari.comabo.fi In the context of synthesizing this compound analogs, a homoallylic alcohol can be reacted with a propargyl-containing aldehyde or ketone in the presence of a Lewis or Brønsted acid. acs.org The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene to form the tetrahydropyran ring.

The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions, allowing for the diastereoselective synthesis of substituted tetrahydropyran-4-ols. nih.govbeilstein-journals.org While direct synthesis of the target molecule via this route is not extensively documented, the versatility of the Prins reaction suggests its potential for constructing the core structure. acs.org

Intramolecular hydroalkoxylation of an appropriately substituted alkynyl diol presents another elegant strategy for the formation of the oxane ring. nih.gov This approach involves the cyclization of a molecule already containing the necessary carbon framework and the hydroxyl and alkyne functionalities. The reaction is typically catalyzed by a transition metal complex, such as gold or platinum, or can be promoted by strong acids. researchgate.net

For the synthesis of this compound, a precursor such as hept-6-yne-1,5-diol could undergo a 6-endo-dig cyclization, where the hydroxyl group at C1 attacks the alkyne, leading to the formation of the tetrahydropyran ring with the propargyl group at the C4 position. The regioselectivity of the cyclization is a critical factor and can be influenced by the catalyst and the substitution pattern of the starting material.

Stereoselective and Regioselective Synthesis

Achieving high levels of selectivity is a cornerstone of modern synthesis, ensuring that the desired isomer of a molecule is produced efficiently. For this compound, this involves controlling the stereochemistry at the newly formed C4 center and ensuring the correct placement of functional groups during the synthesis of the oxane ring.

The central challenge in the synthesis of this compound is the creation of the all-carbon quaternary stereocenter at the C4 position. nih.govrsc.org The direct addition of a propargyl nucleophile to the prochiral tetrahydropyran-4-one results in a racemic mixture without chiral control. The development of catalytic, enantioselective methods to address this challenge is a significant area of research. researchgate.net

Catalytic asymmetric propargylation of ketones provides a direct route to enantioenriched tertiary propargylic alcohols. acs.org These reactions often employ a metal catalyst in conjunction with a chiral ligand. For instance, copper-catalyzed systems have been shown to be effective. In a typical approach, a copper(I) salt and a chiral ligand, such as a derivative of BINAP or a chiral bisoxazoline, can coordinate with an allenylboronate reagent to facilitate a highly enantioselective addition to the ketone. nih.gov Another strategy involves the use of chiral diols, such as BINOL derivatives, which can catalyze the addition of allenylboronates to ketones, sometimes under solvent-free and microwave-irradiated conditions to enhance reaction rates and yields. nih.gov

The choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee). Research has focused on designing modular ligands whose steric and electronic properties can be fine-tuned to suit the specific substrate, in this case, tetrahydropyran-4-one. acs.org

Table 1: Examples of Catalytic Systems for Asymmetric Propargylation of Ketones This table is illustrative of general methodologies applicable to the target synthesis.

Catalyst/Ligand System Nucleophile Key Features
Copper(I) / (S)-SEGPHOS Allenylboronic acid pinacol (B44631) ester Achieves high regioselectivity and enantioselectivity in aqueous media. nih.gov
3,3′-Br₂-BINOL Allenyldioxoborolane Functions under solvent-free, microwave conditions; effective for a range of ketones. nih.gov
(R)-DM-BINAP·AgBF₄ Propargylic silane In situ formation of a chiral organosilver catalyst. nih.gov

Regioselectivity in the synthesis of this compound pertains to both the initial formation of the tetrahydropyran ring and the specific functionalization at the C4 position.

Ring Formation: The tetrahydropyran (oxane) skeleton can be assembled through various cyclization strategies that control the position of substituents. The Prins cyclization, for example, involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a 4-hydroxytetrahydropyran, demonstrating high diastereoselectivity. organic-chemistry.org Another powerful method is the intramolecular hydroalkoxylation of δ-hydroxy olefins, which can be catalyzed by various metals, including platinum, to yield substituted tetrahydropyrans. organic-chemistry.org The regioselectivity of these methods ensures that the oxygen heteroatom and any substituents are correctly placed in the six-membered ring.

Functionalization: When starting with a pre-formed tetrahydropyran-4-one, the regioselectivity of the key propargylation step is inherently controlled. The carbonyl group at the C4 position is the most electrophilic site in the molecule, directing the nucleophilic attack of the organometallic propargyl reagent exclusively to this carbon. ck12.org This reaction is a classic example of a 1,2-addition to a carbonyl group. libretexts.org The challenge lies not in directing the nucleophile to the correct atom, but in controlling the facial selectivity of the attack to achieve the desired stereoisomer, as discussed previously.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. yedarnd.com These concepts are increasingly applied to the synthesis of complex molecules like this compound.

A major goal in green synthesis is the reduction or elimination of volatile organic solvents. scispace.com For the synthesis of propargylic alcohols, several solvent-free methods have been developed. One approach utilizes zinc oxide (ZnO), an inexpensive and reusable catalyst, to promote the direct addition of terminal alkynes to carbonyl compounds without any solvent. scispace.com This method offers simple reaction conditions and the catalyst can be recovered and reused multiple times without significant loss of activity.

Sustainable catalysis focuses on using earth-abundant metals or non-metal organocatalysts, and designing systems that are highly efficient and recyclable. nih.govresearchgate.net For the C-C bond formation in heterocyclic synthesis, various catalytic systems are being explored. benthamdirect.com For instance, chiral biphenols have been used as organocatalysts in the propargylation of ketones, completely avoiding transition metals. nih.gov These reactions can often be accelerated using microwave irradiation, which provides an alternative and often more efficient heating method than traditional oil baths, reducing reaction times and energy usage. nih.gov

Table 2: Green Chemistry Strategies for Propargylic Alcohol Synthesis

Strategy Example Catalyst/Condition Advantages
Solvent-Free Synthesis Zinc Oxide (ZnO) Avoids toxic organic solvents, catalyst is cheap and reusable. scispace.com
Microwave Irradiation 10 mol % 3,3′-Br₂-BINOL Reduces reaction times, enhances yields, solvent-free. nih.gov
Organocatalysis Chiral Diols/Biphenols Metal-free system, reduces potential for heavy metal contamination. acs.orgnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. acs.org Addition reactions are typically highly atom-economical because all reactant atoms are, in theory, incorporated into the product. rsc.org

The synthesis of this compound from tetrahydropyran-4-one and a propargyl reagent is an addition reaction. fiveable.me If a propargyl Grignard reagent (prop-2-yn-1-ylmagnesium bromide) is used, the reaction proceeds as follows:

C₅H₈O₂ (tetrahydropyran-4-one) + C₃H₃MgBr (propargylmagnesium bromide) → C₈H₁₁MgO₂Br (intermediate) C₈H₁₁MgO₂Br + H₂O → C₈H₁₂O₂ (this compound) + Mg(OH)Br

To calculate the theoretical percent atom economy (% AE), the following formula is used: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.org

In this Grignard reaction, the reactants are tetrahydropyran-4-one, propargyl bromide, and magnesium (to form the Grignard reagent). The water in the workup is typically excluded from simple atom economy calculations of the main transformation.

Table 3: Atom Economy Calculation for the Synthesis of this compound

Reactant Formula Molecular Weight ( g/mol )
Tetrahydropyran-4-one C₅H₈O₂ 100.12
Propargyl Bromide C₃H₃Br 118.96
Magnesium Mg 24.31
Total Reactant MW 243.39
Product
This compound C₈H₁₂O₂ 140.18

| % Atom Economy | | 57.6% |

Chemical Transformations and Derivatizations of 4 Prop 2 Yn 1 Yl Oxan 4 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is characterized by its carbon-carbon triple bond and the weakly acidic terminal proton, making it a hub for various addition and coupling reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Triazole Formation (Click Chemistry)

One of the most prominent reactions of terminal alkynes is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction offers a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. When 4-(Prop-2-yn-1-yl)oxan-4-ol is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, a stable triazole linkage is formed. The reaction is valued for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex molecules, including bioactive conjugates and functional materials.

Table 1: Illustrative CuAAC Reaction with this compound

Reactant 1Reactant 2CatalystProduct
This compoundBenzyl AzideCopper(I) salt (e.g., CuI)1-Benzyl-4-((4-hydroxyoxan-4-yl)methyl)-1H-1,2,3-triazole

Sonogashira Cross-Coupling Reactions with Aryl/Vinyl Halides

The Sonogashira cross-coupling reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This palladium- and copper-catalyzed reaction would involve coupling this compound with a suitable halide. This transformation is instrumental in the synthesis of substituted alkynes, which are important intermediates in medicinal chemistry and materials science. The reaction typically proceeds under mild conditions and exhibits broad substrate scope.

Table 2: Representative Sonogashira Coupling Reaction

Alkyne SubstrateCoupling PartnerCatalystsProduct
This compoundIodobenzenePd(PPh₃)₄, CuI4-(3-Phenylprop-2-yn-1-yl)oxan-4-ol

Hydration, Hydroamination, and Halogenation of the Alkyne

The triple bond of the alkyne in this compound can undergo various addition reactions.

Hydration : In the presence of a mercury salt catalyst and aqueous acid, the alkyne can undergo hydration. Following Markovnikov's rule, this reaction would yield a methyl ketone through an intermediate enol tautomerization.

Hydroamination : The addition of an N-H bond across the triple bond, typically catalyzed by transition metals, would result in the formation of enamines or imines, which can be further reduced to amines.

Halogenation : The alkyne can react with halogens (e.g., Br₂, Cl₂) to form dihaloalkenes and, with excess halogen, tetrahaloalkanes.

Metal-Catalyzed Cycloadditions (e.g., [2+2+2], Pauson-Khand)

Terminal alkynes are excellent substrates for metal-catalyzed cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic systems.

[2+2+2] Cycloaddition : This reaction, often catalyzed by cobalt or rhodium, would involve the cyclotrimerization of the alkyne in this compound with two other alkyne molecules to form a substituted benzene (B151609) ring.

Pauson-Khand Reaction : This is a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. Reacting this compound with an alkene under these conditions would yield a cyclopentenone derivative.

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group on the oxane ring is another key site for derivatization, primarily through reactions that target the oxygen atom. Unlike primary or secondary alcohols, tertiary alcohols are resistant to oxidation without cleavage of carbon-carbon bonds.

Esterification and Etherification Protocols

Esterification : The tertiary hydroxyl group can be converted to an ester. Due to steric hindrance, direct Fischer esterification with a carboxylic acid is often inefficient for tertiary alcohols. More effective methods typically involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine.

Etherification : The formation of an ether from the tertiary alcohol can be achieved under specific conditions. For example, reaction with a primary alkyl halide in the presence of a strong base like sodium hydride would proceed via a Williamson ether synthesis, although this can be challenging due to competing elimination reactions promoted by the sterically hindered nature of the tertiary alcohol.

Oxidation Reactions to Form Oxan-4-ones

The oxidation of tertiary alcohols, such as the one present in this compound, is generally not feasible under standard conditions without the cleavage of carbon-carbon bonds. chemistryviews.orglibretexts.org Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the formation of a carbonyl group through typical oxidation mechanisms. libretexts.orgchemguide.co.uk

However, the presence of the adjacent propargyl group may enable alternative oxidative pathways. Studies on other tertiary propargylic alcohols have shown that they can undergo oxidative rearrangement in the presence of certain oxidizing agents. thieme-connect.comworktribe.com For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the epoxidation of the alkyne, followed by a rearrangement cascade. thieme-connect.com This type of reaction would not yield a simple oxan-4-one but rather a more complex rearranged product.

Table 1: Plausible Oxidizing Agents and Expected Reactivity

Oxidizing AgentExpected Outcome with Tertiary AlcoholPlausible Reaction with Propargyl Group
Chromic Acid (H₂CrO₄)No reaction under mild conditions. libretexts.orgPotential for complex side reactions.
Potassium Permanganate (KMnO₄)Resistant to oxidation under mild conditions.May lead to cleavage of the alkyne.
m-CPBANo direct oxidation of the alcohol.Potential for oxidative rearrangement. thieme-connect.com

It is important to note that without experimental data for this compound, these are predicted reactivities based on the behavior of analogous structures.

Dehydration and Rearrangement Pathways

The tertiary alcohol in this compound is susceptible to acid-catalyzed dehydration. This elimination reaction would likely proceed through an E1 mechanism, involving the formation of a tertiary carbocation intermediate. quora.combyjus.comlibretexts.org Protonation of the hydroxyl group would form a good leaving group (water), which then departs to generate a carbocation at the C4 position of the tetrahydropyran (B127337) ring. Subsequent elimination of a proton from an adjacent carbon would lead to the formation of an alkene.

Due to the structure of the molecule, two primary dehydration products could be anticipated, as outlined in the table below.

Table 2: Potential Dehydration Products of this compound

Product NameStructureComments
4-(Prop-2-yn-1-ylidene)oxaneAlkene exocyclic to the THP ringFormation depends on the regioselectivity of proton removal.
4-(Prop-2-yn-1-yl)-3,6-dihydro-2H-pyranAlkene endocyclic to the THP ringFormation depends on the regioselectivity of proton removal.

Furthermore, propargylic alcohols are known to undergo characteristic rearrangements, such as the Meyer-Schuster and Rupe rearrangements, typically under acidic conditions. nih.govnih.gov The Meyer-Schuster rearrangement would lead to the formation of an α,β-unsaturated ketone, while the Rupe rearrangement would yield an α,β-unsaturated ketone after isomerization of an initial vinyl alcohol. The specific conditions and the nature of the catalyst would determine the predominant pathway. nih.gov The hydration of the alkyne moiety, potentially catalyzed by acid, could also lead to the formation of α-hydroxy ketones. acs.org

Functionalization of the Tetrahydropyran Ring System

The tetrahydropyran ring in this compound is a relatively stable saturated heterocycle. However, its functionalization can be achieved through various strategies, including electrophilic and nucleophilic additions (if the ring is modified to an unsaturated state), ring-opening reactions, and remote functionalization.

Electrophilic and Nucleophilic Additions to the Ring

Direct electrophilic or nucleophilic addition to the saturated tetrahydropyran ring is not feasible. However, if the ring is first modified to an unsaturated derivative, such as a dihydropyran, these reactions become possible. For instance, the dehydration product, 4-(prop-2-yn-1-yl)-3,6-dihydro-2H-pyran, would be susceptible to electrophilic addition across the double bond. libretexts.orgresearchgate.net

Conversely, the introduction of a carbonyl group at a position other than C4 could create an electrophilic center for nucleophilic attack. While the synthesis of such derivatives of the title compound is not reported, general methodologies for nucleophilic additions to substituted tetrahydropyran systems are known. acs.orgchinesechemsoc.org The presence of a quaternary carbon at the C4 position can influence the stereochemical outcome of such reactions on a modified ring. nih.gov

Ring-Opening Reactions and Subsequent Transformations

The tetrahydropyran ring can be opened under specific conditions, leading to linear ether derivatives that can be further transformed. Reductive cleavage using reagents like samarium(II) iodide has been shown to open tetrahydropyran rings. acs.org Acid-catalyzed ring-opening is also a possibility, particularly if the ether oxygen is activated. researchgate.net Ring-opening of 2-aryl-3,4-dihydropyrans with nucleophiles has also been reported, suggesting that if the tetrahydropyran ring of the title compound were appropriately modified, similar transformations could be envisioned. rsc.org Copper-catalyzed ring-opening of hydroxycyclopropanols provides another route to substituted tetrahydropyrans, and by analogy, ring-opening of the tetrahydropyran itself could be explored with suitable catalytic systems. rsc.org

Remote Functionalization Strategies

Recent advances in synthetic methodology have enabled the functionalization of C-H bonds at positions remote from existing functional groups. nsf.gov While specific applications to this compound are not documented, these strategies could potentially be employed to introduce new functional groups on the tetrahydropyran ring at positions C2, C3, C5, or C6. Such transformations often rely on directing groups that bring a catalyst into proximity with a specific C-H bond. The hydroxyl or alkyne groups in the title compound could potentially serve as directing groups for such reactions. For example, intramolecular hetero-Diels-Alder reactions mediated by remote hydrogen bonding have been used to create complex tetrahydropyran derivatives. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

In the IR spectrum of 4-(prop-2-yn-1-yl)oxan-4-ol, the most characteristic absorption bands would be:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.

C≡C Stretch: A weak to medium, sharp absorption band in the range of 2150-2100 cm⁻¹. Terminal alkynes generally show a more intense C≡C stretching band than internal alkynes.

C-O Stretch: A strong absorption band in the region of 1210-1100 cm⁻¹, corresponding to the C-O stretching of the tertiary alcohol.

Raman spectroscopy is particularly sensitive to non-polar bonds with a large change in polarizability during vibration. Therefore, the C≡C stretching vibration of the alkyne group, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the 2150-2100 cm⁻¹ region. nih.gov The symmetric breathing modes of the oxane ring may also be more prominent in the Raman spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight.

The fragmentation of cyclic ethers in mass spectrometry often proceeds through α-cleavage (cleavage of a bond adjacent to the oxygen atom) and inductive cleavage. The presence of the tertiary alcohol and the propargyl group will also influence the fragmentation pathways. Common fragmentation patterns for this molecule would likely include:

Loss of the propargyl group: Cleavage of the C4-C(propargyl) bond would result in a stable oxonium ion.

Loss of water: Dehydration of the tertiary alcohol is a common fragmentation pathway.

Ring-opening fragmentation: Cleavage of the oxane ring can occur through various pathways, leading to characteristic fragment ions.

Rearrangement reactions: Intramolecular rearrangements can also occur, leading to the formation of specific fragment ions.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to deduce the elemental composition and confirm the molecular formula.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique requires a single crystal of the compound. If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The precise chair conformation of the oxane ring and the torsion angles of the propargyl substituent.

Intermolecular interactions: The presence and nature of hydrogen bonding involving the hydroxyl group and any other intermolecular forces that dictate the crystal packing.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for validating the conformational analyses performed using NMR spectroscopy in solution. However, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.org It is instrumental in predicting geometries, reaction energies, and spectroscopic properties, offering a molecular-level understanding of chemical processes. rsc.orgmontclair.edu

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. rsc.orgmdpi.com By calculating the activation energy—the energy barrier that must be overcome for a reaction to occur—researchers can predict reaction feasibility and rates. acs.orgacs.org

For 4-(prop-2-yn-1-yl)oxan-4-ol, DFT could be used to study various reactions, such as the acid-catalyzed cyclization involving the hydroxyl and alkyne groups. A hypothetical reaction pathway could be modeled to determine the structure of the transition state and the associated energy barrier.

A hypothetical DFT study on an intramolecular cyclization might yield the following energetic profile:

Species Method/Basis Set Relative Energy (kcal/mol)
Reactant B3LYP/6-31G(d) 0.0
Transition State B3LYP/6-31G(d) +25.4

This interactive table illustrates a plausible energy landscape where the reaction is exothermic but requires a significant energy input to overcome the transition state barrier.

Conceptual DFT provides a framework for defining chemical concepts such as electronegativity and hardness from the electronic density. rsc.org So-called "reactivity descriptors" derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict a molecule's reactivity. nih.govlongdom.orghakon-art.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO would likely be localized on the oxygen atoms of the hydroxyl and ether groups or the π-system of the alkyne.

LUMO: The LUMO energy indicates the ability to accept electrons. The LUMO may be centered on the acetylenic carbons, suggesting susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical stability. A smaller gap generally implies higher reactivity. nih.gov

Hypothetical DFT-calculated reactivity descriptors for this compound:

Descriptor Value (eV) Interpretation
EHOMO -6.85 Electron-donating capability
ELUMO -0.95 Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.90 High kinetic stability
Chemical Hardness (η) 2.95 Resistance to change in electron distribution

The six-membered tetrahydropyran (B127337) ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. researchgate.netacs.org However, other conformers like boat and twist-boat forms also exist on the potential energy surface. researchgate.netrsc.org The presence of substituents on the ring influences the relative stability of these conformers.

For this compound, the bulky prop-2-yn-1-yl and hydroxyl groups are at the C4 position. DFT calculations can determine the most stable chair conformation, considering whether the substituents prefer axial or equatorial positions. Computational studies on unsubstituted tetrahydropyran have shown the chair conformer to be significantly more stable than twist or boat forms. researchgate.netacs.org The energy difference between the chair and the 2,5-twist conformer is calculated to be around 5.8-6.1 kcal/mol. researchgate.netacs.org

A hypothetical conformational analysis could provide the relative energies of different conformers:

Conformer Substituent Orientation Relative Free Energy (ΔG, kcal/mol)
Chair Equatorial Propargyl 0.00
Chair Axial Propargyl 2.50
Twist-Boat - 5.95

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior. nih.gov This technique is invaluable for understanding dynamic processes that are inaccessible to static quantum chemistry methods. nih.gov

MD simulations are particularly well-suited for studying how a molecule like this compound behaves in a solvent. acs.orgresearchgate.net By simulating the molecule surrounded by solvent molecules (e.g., water), one can observe and quantify intermolecular interactions such as hydrogen bonds. nih.gov

A simulation could reveal:

The formation and lifetime of hydrogen bonds between the hydroxyl group of the solute and surrounding water molecules.

The interaction of water with the ether oxygen of the THP ring.

The solvation structure around the hydrophobic propargyl group.

Hypothetical results from an MD simulation in an aqueous solution:

Interaction Type Average Lifetime (ps) Average Distance (Å)
Solute (OH)···Water (O) H-Bond 2.1 1.85
Solute (Ether O)···Water (H) H-Bond 1.5 2.05

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Space Exploration

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and a specific property or biological activity of a set of compounds. neovarsity.orgwikipedia.orgprotoqsar.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding drug discovery and materials science. wikipedia.orgnih.gov

To explore the chemical space around this compound, a library of derivatives could be designed in silico. For instance, the terminal hydrogen of the alkyne could be replaced with various substituents (e.g., halogens, alkyl groups, phenyl groups). For each derivative, a set of molecular descriptors (numerical representations of molecular properties) would be calculated. researchgate.net These could include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, polar surface area (PSA).

Topological descriptors: Describing molecular branching and connectivity.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

These descriptors would then be correlated with a known activity (e.g., inhibition of a specific enzyme) using statistical methods to build a predictive QSAR model.

Hypothetical data for a QSAR study on derivatives of this compound:

Compound R-group on Alkyne LogP PSA (Ų) Predicted Activity (IC50, µM)
1 -H 1.2 49.8 15.2
2 -CH3 1.6 49.8 12.5
3 -Cl 1.8 49.8 9.8

| 4 | -Phenyl | 3.1 | 49.8 | 5.1 |

Design of Compound Libraries based on Structural Diversity

A comprehensive review of scientific literature and chemical databases indicates that while the principles of computational library design are well-established, specific studies detailing the design of compound libraries based on the structural diversity of This compound are not publicly available. Therefore, the following section outlines a hypothetical strategy for the design of such a library, leveraging established principles of diversity-oriented synthesis (DOS) and computational chemistry. nih.govnih.gov

The core structure of This compound presents several key features for diversification: a tertiary alcohol, a terminal alkyne, and an oxane ring. These functional groups serve as versatile handles for a variety of chemical transformations, making the molecule a potentially valuable scaffold for generating a library of structurally diverse compounds. The goal of a DOS approach is to efficiently create a collection of molecules with high skeletal and stereochemical diversity, which can then be screened for biological activity. nih.gov

Scaffold Analysis and Reaction Planning

A computational approach to library design would begin with an analysis of the scaffold's potential for chemical modification. The terminal alkyne is a particularly attractive functional group for diversification due to its reactivity in a wide range of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) could be employed to introduce a wide variety of substituents via a triazole linkage. This is a robust and high-yielding reaction suitable for library synthesis.

Sonogashira Coupling: This cross-coupling reaction would allow for the introduction of various aryl and vinyl groups, significantly expanding the chemical space of the library.

Mannich-type Reactions: The reaction of the terminal alkyne with an aldehyde and an amine can generate propargylamines, introducing a new point of diversity.

Cyclization Reactions: The alkyne can participate in various intramolecular and intermolecular cyclization reactions to generate novel heterocyclic systems. nih.gov

The tertiary alcohol could be used for esterification or etherification to introduce further diversity. Additionally, the oxane ring itself could be a target for modification, although this would likely involve more complex, ring-opening and closing strategies.

Virtual Library Generation and Diversity Analysis

Following the identification of suitable chemical reactions, a virtual library would be generated in silico. This involves computationally applying the chosen reactions to the This compound scaffold with a diverse set of virtual building blocks (e.g., a collection of commercially available azides, aryl halides, aldehydes, and amines).

To ensure the structural diversity of the virtual library, various computational tools and molecular descriptors would be employed. An important consideration in library design is whether to focus on the diversity of the building blocks (reagent-based diversity) or the resulting products (product-based diversity). Product-based diversity is often preferred as it provides a more accurate representation of the library's coverage of chemical space.

The diversity of the virtual library can be assessed using several metrics, including:

Molecular Fingerprints: These are bit strings that encode the structural features of a molecule. The Tanimoto coefficient is a common metric used to calculate the similarity between fingerprints, and thus the diversity of a set of molecules.

Principal Component Analysis (PCA): This statistical technique can be used to reduce the dimensionality of the descriptor space and visualize the distribution of the library in a lower-dimensional space.

Scaffold Diversity: Analysis of the different molecular frameworks present in the library can ensure a wide range of core structures are represented.

Hypothetical Library Design Workflow

A hypothetical workflow for the design of a compound library based on This compound is presented below.

StepDescriptionComputational Tools/Methods
1. Scaffold Analysis Identification of reactive sites on This compound .Manual inspection, reaction informatics software.
2. Reaction Selection Selection of robust and versatile chemical reactions for diversification (e.g., Click chemistry, Sonogashira coupling).Reaction databases (e.g., Reaxys), literature search.
3. Building Block Curation Selection of a diverse set of virtual building blocks (reagents).Virtual screening of chemical vendor databases.
4. Virtual Library Enumeration In silico synthesis of all possible products from the scaffold and building blocks.Library enumeration software (e.g., Schrödinger's CombiGlide, RDKit).
5. Property Filtering Removal of compounds with undesirable physicochemical properties (e.g., high molecular weight, poor predicted solubility) using filters like Lipinski's Rule of Five.QSAR models, cheminformatics toolkits.
6. Diversity Analysis Assessment of the structural diversity of the filtered virtual library.Tanimoto similarity calculations, PCA, scaffold analysis.
7. Library Subset Selection Selection of a representative and diverse subset of compounds for actual synthesis and biological screening.Clustering algorithms, diversity-based selection algorithms.

This systematic, computationally-driven approach would enable the efficient design of a focused and diverse compound library originating from the This compound scaffold, maximizing the potential for the discovery of novel bioactive molecules.

Role of 4 Prop 2 Yn 1 Yl Oxan 4 Ol As a Privileged Synthetic Building Block

Precursor for Complex Heterocyclic Architectures

The structural features of 4-(Prop-2-yn-1-yl)oxan-4-ol make it an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds. The strategic placement of the reactive functional groups allows for a variety of intramolecular and intermolecular cyclization strategies, leading to the formation of novel ring systems with potential applications in medicinal chemistry and materials science.

The presence of both a nucleophilic hydroxyl group and a reactive alkyne in this compound facilitates the construction of various fused and bridged heterocyclic systems. Intramolecular reactions are a particularly powerful tool in this context, allowing for the creation of complex polycyclic scaffolds in a single step. For instance, under appropriate reaction conditions, the hydroxyl group can add across the alkyne moiety, leading to the formation of a fused dihydrofuran or dihydropyran ring, depending on the regioselectivity of the cyclization.

Furthermore, the alkyne can be functionalized to introduce other reactive groups, expanding the possibilities for intramolecular cyclizations. For example, a Sonogashira coupling followed by reduction can introduce a side chain capable of reacting with the hydroxyl group or another part of the oxane ring to form bridged systems. The inherent rigidity of the oxane ring often imparts a high degree of stereocontrol in these cyclization reactions, leading to the formation of specific diastereomers.

Table 1: Examples of Fused and Bridged Ring Systems Derived from this compound

Starting Material Reaction Type Resulting Ring System Potential Complexity
This compound Intramolecular Hydroalkoxylation Fused Dihydrofuran-Oxane Bicyclic
This compound Intramolecular Enyne Metathesis Bridged Oxabicycloalkene Bridged Bicyclic
Functionalized Alkyne Derivative Intramolecular Diels-Alder Fused Polycyclic Ether Tricyclic

The quaternary carbon center bearing the hydroxyl group in this compound is a key structural feature that enables its use in the synthesis of spirocompounds. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their three-dimensional nature.

One common strategy for the synthesis of spirocompounds from this building block involves the conversion of the hydroxyl group into a leaving group, followed by an intramolecular nucleophilic attack from a suitably positioned nucleophile on the alkyne-derived side chain. Alternatively, the alkyne can participate in cycloaddition reactions where the oxane ring acts as a bulky substituent, directing the stereochemical outcome of the reaction and leading to the formation of spirocyclic products. For instance, a [2+2+2] cycloaddition with other alkynes can generate a spirocyclic benzene (B151609) ring fused to the oxane core.

Scaffold for Combinatorial Library Synthesis

The distinct reactivity of the alkyne and hydroxyl groups in this compound makes it an excellent scaffold for combinatorial library synthesis. rsc.org This approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity.

The terminal alkyne and the tertiary hydroxyl group serve as convenient handles for introducing molecular diversity. The alkyne can undergo a wide range of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for linking the scaffold to a wide variety of azide-containing building blocks.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups at the terminus of the alkyne.

Alkynylation Reactions: The terminal alkyne can be deprotonated and used as a nucleophile to attack a range of electrophiles.

The tertiary hydroxyl group can be diversified through:

Esterification and Etherification: Reaction with a diverse set of carboxylic acids, acyl chlorides, or alkyl halides allows for the introduction of a wide range of functional groups.

Substitution Reactions: Conversion of the hydroxyl group to a good leaving group enables its displacement by various nucleophiles.

Table 2: Diversification Reactions for Combinatorial Library Synthesis

Functional Group Reaction Type Reagent Class Introduced Diversity
Alkyne CuAAC Azides Triazole-linked moieties
Alkyne Sonogashira Coupling Aryl/Vinyl Halides Aromatic/Vinylic substituents
Hydroxyl Esterification Carboxylic Acids Ester functionalities
Hydroxyl Etherification Alkyl Halides Ether linkages

The robust and high-yielding nature of the reactions used to functionalize this compound makes it well-suited for array-based synthesis. In this approach, the scaffold can be immobilized on a solid support, and then subjected to a series of reactions in a spatially defined manner, such as in the wells of a microtiter plate. This allows for the parallel synthesis of a large number of individual compounds, each with a unique combination of substituents at the alkyne and hydroxyl positions. The resulting library of compounds can then be screened in high-throughput assays to identify hits with desired biological or material properties.

Engineering of Functionalized Polycyclic Systems

Building upon the initial formation of fused, bridged, and spirocyclic systems, this compound can be used to engineer more complex, functionalized polycyclic systems. The initial heterocyclic architectures can be further elaborated through subsequent reactions, allowing for the introduction of additional rings and functional groups.

For example, a fused dihydrofuran-oxane system, formed via intramolecular hydroalkoxylation, can undergo further functionalization of the double bond within the dihydrofuran ring. This could involve dihydroxylation, epoxidation followed by ring-opening, or cycloaddition reactions to build additional complexity. Similarly, the products of intramolecular Diels-Alder reactions can be further modified at the newly formed double bond or at other positions on the polycyclic framework.

This iterative approach to complexity generation, starting from a simple yet versatile building block, is a powerful strategy in modern organic synthesis. It allows for the systematic exploration of chemical space and the development of novel polycyclic structures with tailored properties. The ability to construct and then further functionalize these complex systems makes this compound a valuable tool for the synthesis of natural product analogues and other complex molecular targets.

Lack of Publicly Available Research on this compound for Specified Applications

Following a comprehensive and thorough search of scientific literature, patents, and academic databases, no specific research or applications have been identified for the chemical compound This compound in the development of advanced organic materials or as a precursor for catalytic ligands.

The structural features of this compound, which include a tetrahydropyran (B127337) ring, a tertiary alcohol, and a terminal alkyne, suggest its potential utility as a versatile building block in organic synthesis. The terminal alkyne, for instance, could theoretically participate in various coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is a common strategy for linking molecular fragments in materials science and ligand synthesis. The hydroxyl group and the oxane ring also offer points for further functionalization.

However, without specific studies on this compound, any discussion of its integration into advanced organic materials or its use in catalytic ligand development would be purely speculative. Adhering to the principles of scientific accuracy and the strict constraints of the request, which forbid the inclusion of information outside the explicit scope, it is not possible to generate the requested article.

There is a significant body of research on related classes of compounds, such as other propargylated heterocycles and alkynyl-functionalized building blocks in general. These analogous structures have been investigated for applications in polymer chemistry, materials science, and catalysis. Nevertheless, a detailed and scientifically accurate article focusing solely on this compound, as instructed, cannot be produced based on the currently available scientific literature.

Therefore, the requested article on the "," with its specific subsections on "Integration into Advanced Organic Materials Precursors" and "Precursors for Catalytic Ligand Development," cannot be generated at this time.

Future Directions and Emerging Research Avenues for 4 Prop 2 Yn 1 Yl Oxan 4 Ol

Innovations in Asymmetric Synthesis

The creation of enantiomerically pure 4-(Prop-2-yn-1-yl)oxan-4-ol is fundamental to unlocking its potential, particularly in biological applications. Future research will likely focus on developing novel catalytic systems for its stereoselective synthesis from the prochiral precursor, tetrahydropyran-4-one.

Development of Chiral Catalysts for Enantioselective Transformations

The primary challenge in the asymmetric synthesis of this compound is the enantioselective addition of a propargyl nucleophile to a cyclic ketone. While numerous methods exist for the asymmetric alkynylation of aldehydes, the corresponding reaction with less reactive ketones remains an active area of research. nih.gov Future work could adapt and optimize existing catalytic systems for the specific substrate, tetrahydropyran-4-one.

Promising strategies involve the use of chiral metal complexes that can activate both the ketone and the alkyne. Zinc-based catalysts, in particular, have shown significant promise. The seminal work by Carreira and others demonstrated that zinc triflate (Zn(OTf)₂) in combination with chiral amino alcohol ligands, such as (+)-N-methylephedrine, can catalyze the direct addition of terminal alkynes to carbonyls with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org While initially developed for aldehydes, this system has been extended to ketones. researchgate.netmdpi.com Future research could focus on designing new ligands specifically tailored to the steric and electronic properties of tetrahydropyran-4-one to maximize enantiomeric excess (ee).

Other metal systems, including copper and indium, paired with ligands like BINOL or camphorsulfonamides, also present viable alternatives for investigation. researchgate.net The development of dinuclear zinc catalysts, which operate via a cooperative mechanism, could provide another powerful approach for achieving high stereocontrol. rsc.org

Table 1: Comparison of Catalytic Systems for Asymmetric Alkynylation of Ketones (Illustrative Examples from Literature)
Catalyst/Ligand SystemKetone SubstrateAlkyneYield (%)ee (%)Reference
Zn(OTf)₂ / (+)-N-MethylephedrineAcetophenonePhenylacetylene8597 organic-chemistry.org
CuOTf / Chiral Camphorsulfonamide2'-ChloroacetophenonePhenylacetylene9597 researchgate.net
Et₂Zn / Chiral Amino AlcoholAromatic KetonesPhenylacetylene>90up to 99 researchgate.net
In(III) / BINOLVarious AldehydesVarious Alkynes~90>90 organic-chemistry.org

Strategies for Diastereoselective Control

Beyond establishing the initial stereocenter, future research must address the diastereoselective synthesis of more complex derivatives. This involves two main scenarios:

Substrate-Controlled Diastereoselection: If the synthesis begins with a pre-functionalized, chiral oxane ring, the existing stereocenters can direct the facial attack of the propargyl nucleophile. The inherent chair-like conformation of the tetrahydropyran (B127337) ring often leads to a strong preference for equatorial attack, which can be exploited to achieve high diastereoselectivity. Research in this area would involve studying the influence of substituent patterns on the oxane ring on the stereochemical outcome of the alkynylation.

Reagent-Controlled Diastereoselection in Subsequent Transformations: The chiral center of this compound can serve as a control element in subsequent reactions. For instance, reactions involving the alkyne or hydroxyl moiety could be designed to create new adjacent stereocenters. Prins-type cyclizations, where the alkyne participates in an acid-catalyzed reaction with an aldehyde, are known to be highly diastereoselective and could be used to construct complex polycyclic ether frameworks. nih.govresearchgate.net Similarly, diastereoselective reductions or oxidations of the alkyne could be directed by the neighboring chiral quaternary center.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. nih.gov The synthesis of this compound, which involves potentially unstable organometallic intermediates (e.g., zinc acetylides), is an ideal candidate for flow chemistry.

A prospective flow process could involve pumping a solution of tetrahydropyran-4-one and a terminal alkyne through a heated coil reactor, with a base and catalyst introduced through a separate channel. The rapid mixing and superior heat transfer in a microreactor would allow for precise control over the reaction, minimizing side products and improving safety. scilit.com Furthermore, solid-supported chiral catalysts or ligands could be packed into a column (a packed-bed reactor), enabling easy separation and recycling of the catalyst, thereby improving the process's sustainability.

Automated platforms could be integrated with these flow systems to rapidly screen a wide array of catalysts, ligands, solvents, and temperatures. This high-throughput approach would accelerate the optimization of the asymmetric synthesis, making enantiopure this compound more accessible for further studies.

Novel Reactivity Modes and Mechanistic Discoveries

The dual functionality of this compound—a tertiary alcohol and a terminal alkyne—provides a platform for exploring novel chemical transformations and uncovering new mechanistic pathways.

Future research could investigate intramolecular cyclization reactions, where the hydroxyl group acts as an internal nucleophile. Gold and other π-acidic metals are known to catalyze the cycloisomerization of alkynols to form substituted furans and other oxygen heterocycles. scispace.commdpi.comnih.gov Mechanistic studies, potentially supported by DFT calculations, could elucidate the factors controlling regioselectivity and explore ligand effects on the reaction pathway, as has been done for similar systems. nih.gov

The propargyl alcohol moiety itself can undergo a variety of transformations. Ruthenium-catalyzed propargylic substitution reactions, for example, offer a way to introduce new functional groups at the carbon adjacent to the alkyne. acs.org The terminal alkyne is also a substrate for a host of powerful reactions, including:

Pauson-Khand Reaction: Cobalt-catalyzed [2+2+1] cycloaddition with an alkene to form cyclopentenones.

Stetter Reaction: Following isomerization to an allene (B1206475) or α,β-unsaturated ketone, it could participate in conjugate addition reactions. wikipedia.org

[3+2] Cycloadditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a prime candidate for derivatization.

Table 2: Potential Reactions of the this compound Scaffold
Reaction TypeFunctional Group(s) InvolvedPotential Product ClassCatalyst/Reagent Example
CycloisomerizationAlkyne, AlcoholDihydrofurans, Fused BicyclesAu(I) or Pt(II) complexes
Pauson-Khand ReactionAlkyneSpiro-cyclopentenonesCo₂(CO)₈
CuAAC (Click Chemistry)AlkyneTriazole-linked conjugatesCu(I) salts
Propargylic SubstitutionPropargyl AlcoholSubstituted AlkynesRu complexes
Alkynyl Prins ReactionAlkyne, AlcoholPolycyclic EthersLewis or Brønsted Acids

Exploration of Unconventional Applications in Chemical Sciences

The unique combination of a tetrahydropyran ring and a versatile alkyne handle suggests numerous applications for this compound as a molecular building block.

Medicinal Chemistry and Chemical Biology: The tetrahydropyran motif is a privileged structure found in numerous natural products with significant biological activity. core.ac.ukorganic-chemistry.org The propargyl group serves as a key linker for attaching this scaffold to other molecules of interest via CuAAC. This could be used to generate libraries of drug candidates, create probes for chemical biology by attaching fluorescent dyes, or develop activity-based probes for enzyme studies. The alkyne itself can serve as a bio-orthogonal handle for in-vivo imaging or targeted drug delivery.

Materials Science: Terminal alkynes are valuable monomers for creating functional polymers. nih.gov this compound could be polymerized or co-polymerized to create materials with unique properties. The polar oxane ring could impart hydrophilicity and hydrogen bonding capabilities. Furthermore, the alkyne provides a site for post-polymerization modification or cross-linking. Inspired by recent work on alkyne-functionalized polyesters, this compound could be incorporated into networks that are cross-linked via thiol-yne chemistry, potentially yielding biodegradable and biocompatible materials for tissue engineering. nsf.govacs.org

Catalysis: The hydroxyl group could be used to anchor the molecule to a support or a larger ligand scaffold. The terminal alkyne could then be metalated to create a novel, heterogenized catalyst where the oxane ring might influence the local steric and electronic environment of the active metal center.

Q & A

Q. What are the optimal synthetic routes for 4-(Prop-2-yn-1-yl)oxan-4-ol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization reactions using polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance nucleophilic attack. Catalysts such as Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) can accelerate the formation of the oxane ring. Reaction temperatures between 50–80°C and inert atmospheres (N₂/Ar) are critical to minimize side reactions involving the propargyl group. Yield optimization may require iterative adjustments of solvent polarity and stoichiometric ratios of reactants .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : The propargyl group shows characteristic signals: a triplet (~2.1 ppm, CH₂) and a singlet (~1.8 ppm, ≡CH). The oxane ring protons resonate between 3.5–4.5 ppm, with distinct splitting patterns depending on ring conformation.
  • IR : Stretching vibrations for the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) confirm functional groups.
    Purity is assessed via integration of diagnostic peaks and comparison with computed spectra from density-functional theory (DFT) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?

Hybrid functionals like B3LYP (incorporating exact exchange terms) are recommended for accurate thermochemical and electronic property calculations. Basis sets such as 6-31G(d,p) balance computational cost and precision. Key analyses include:

  • Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions between the oxane ring and propargyl group.
  • Transition-state modeling for reactions like alkyne additions or ring-opening processes. Validation against experimental IR/NMR data ensures reliability .

Q. How can crystallographic software like SHELXL and Mercury resolve structural ambiguities in derivatives of this compound?

  • SHELXL : Refinement of X-ray diffraction data using restraints for bond lengths/angles and anisotropic displacement parameters. The "TWIN" command addresses twinning in crystals with low symmetry.
  • Mercury : Visualize intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups) and packing motifs. The "Packing Similarity" tool compares crystal structures to identify polymorphism.
    For derivatives with flexible substituents, iterative refinement cycles and validation via R-factor/R-free metrics are critical .

Q. What methodologies are effective in analyzing contradictory biological activity data (e.g., cytotoxicity vs. receptor binding) for derivatives?

  • Dose-Response Assays : Establish IC₅₀ values for cytotoxicity (e.g., MTT assay on cancer cell lines) and EC₅₀ for receptor binding (e.g., radioligand displacement).
  • Selectivity Index (SI) : Calculate SI = IC₅₀ (cytotoxicity)/EC₅₀ (receptor activity) to differentiate off-target effects.
  • Molecular Docking : Simulate interactions with targets (e.g., opioid receptors) using AutoDock Vina. Correlate binding poses with experimental activity to refine SAR hypotheses .

Q. How do stereoelectronic effects of the oxane ring and propargyl group influence reactivity in nucleophilic additions?

The oxane ring’s chair conformation dictates axial/equatorial positioning of substituents, affecting steric accessibility. The propargyl group’s sp-hybridized carbon enhances electrophilicity, facilitating nucleophilic attacks (e.g., in Click chemistry). DFT-based distortion/interaction analysis quantifies energy barriers for regioselective additions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) complements computational insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.